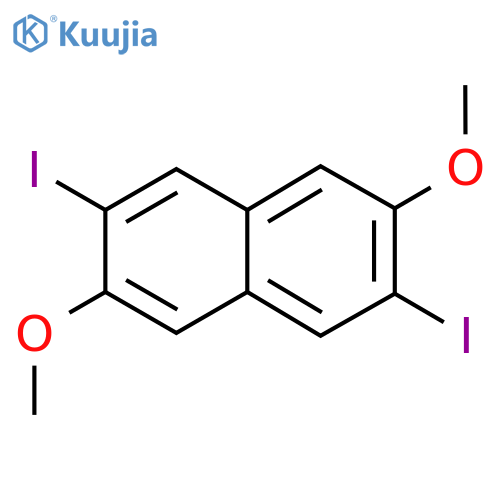

Cas no 1312211-54-3 (Naphthalene,2,6-diiodo-3,7-dimethoxy-)

1312211-54-3 structure

商品名:Naphthalene,2,6-diiodo-3,7-dimethoxy-

CAS番号:1312211-54-3

MF:C12H10I2O2

メガワット:440.015548229218

CID:4693896

Naphthalene,2,6-diiodo-3,7-dimethoxy- 化学的及び物理的性質

名前と識別子

-

- Naphthalene,2,6-diiodo-3,7-dimethoxy-

- 2,6-Diiodo-3,7-dimethoxynaphthalene

-

- インチ: 1S/C12H10I2O2/c1-15-11-5-7-4-10(14)12(16-2)6-8(7)3-9(11)13/h3-6H,1-2H3

- InChIKey: ZVSMHHDPCWARBH-UHFFFAOYSA-N

- ほほえんだ: IC1C(=CC2=CC(=C(C=C2C=1)OC)I)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 213

- トポロジー分子極性表面積: 18.5

Naphthalene,2,6-diiodo-3,7-dimethoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM563097-5g |

2,6-Diiodo-3,7-dimethoxynaphthalene |

1312211-54-3 | 95%+ | 5g |

$1512 | 2024-08-02 | |

| Chemenu | CM563097-10g |

2,6-Diiodo-3,7-dimethoxynaphthalene |

1312211-54-3 | 95%+ | 10g |

$2457 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1159701-10g |

2,6-Diiodo-3,7-dimethoxynaphthalene |

1312211-54-3 | 98% | 10g |

¥23955.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1159701-5g |

2,6-Diiodo-3,7-dimethoxynaphthalene |

1312211-54-3 | 98% | 5g |

¥11796.00 | 2024-08-09 |

Naphthalene,2,6-diiodo-3,7-dimethoxy- 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

1312211-54-3 (Naphthalene,2,6-diiodo-3,7-dimethoxy-) 関連製品

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:1312211-54-3)2,6-Dimethoxy-3,7-diiodonaphthalene

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ